molecular formula C32H16CuN8O6S2 B1459246 Copper phthalocyanine disulfonic acid CAS No. 29188-28-1

Copper phthalocyanine disulfonic acid

Cat. No. B1459246
CAS RN: 29188-28-1
M. Wt: 736.2 g/mol
InChI Key: DIRCCMJPRSFUPX-UHFFFAOYSA-N
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Description

Copper Phthalocyanine, also known as monastral blue, phthalo blue, helio blue, thalo blue, Winsor blue, phthalocyanine blue, C.I. Pigment Blue 15:2, copper phthalocyanine blue, copper tetrabenzoporphyrazine, Cu-phthaloblue, P.B.15.2, C.I. 74160, and British Rail Blue . It is a bright, crystalline, synthetic blue pigment from the group of dyes based on phthalocyanines .


Synthesis Analysis

Copper Phthalocyanine can be synthesized efficiently in the presence of DBU as a strong base . The synthesized copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature .


Molecular Structure Analysis

The molecular orientation transition and resulting morphology of copper phthalocyanine (CuPc) thin films can be induced by solvent–vapour annealing (SVA) in detail . Seven solvents are utilized to tune the morphology of CuPc thin films .


Chemical Reactions Analysis

Copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . Acid-leaching can significantly decrease the ORR activity of the CuTSPc/C catalyst .


Physical And Chemical Properties Analysis

Copper Phthalocyanine has high chemical, thermal, and light stability . It shows long wavelength absorption and fluorescence in the range of 650–800 nm along with a high singlet oxygen producing capacity .

Scientific Research Applications

Heterogeneous Catalysis

  • Catalyst for Aerobic Oxidation : Copper-tetrasulfonate phthalocyanine on cellulose nanocrystals acts as a high yield, heterogeneous, and selective catalyst for aerobic oxidation of alcohols and alkyl arenes to carbonyl groups in a green solvent (Chauhan & Yan, 2015).

Biomedical Research

  • Calcium Efflux Induction : Copper-containing phthalocyanine dyes, including copper phthalocyanine tetrasulfonic acid, induce rapid calcium efflux from sarcoplasmic reticulum vesicles (Abramson, Cronin, & Salama, 1988).

Electrochemical Sensors

  • Selective Electrochemical Sensor : Graphene/copper(II) phthalocyanine-tetrasulfonic acid/polyaniline nanocomposites form an electrochemical sensing platform for ascorbic acid, demonstrating high stability and reproducibility (Pakapongpan et al., 2014).
  • Optical Sensor for Copper Ions : Phthalocyanine tetrasulfonic acid performs as an optical probe for selective detection of Cu2+ in DMSO solution (Kumawat et al., 2015).

Environmental Applications

  • Catalyst for Organic Compound Degradation : Copper(II) phthalocyanine-tetrasulfonic acid adsorbed on TiO2 acts as a catalyst in visible solar light for dichlorvos mineralization (Vargas, Vargas, & Núñez, 2014).
  • Photo-Reactor for Organic Compounds Degradation : A photo-reactor using copper phthalocyanine-tetrasulfonic acid tetrasodium salt degrades organic compounds in Sequential Injection Analysis systems (Santos & Masini, 2009).

Molecular Studies

  • Studying Binding Affinities with Amino Acids : Copper phthalocyanine tetrasulfonate sodium's binding behavior with amino acid assemblies was explored using scanning tunneling microscopy, providing insights into relative binding affinities (Wang et al., 2011).

Future Directions

Copper Phthalocyanine has been extensively studied as low-cost catalyst alternatives to Pt, in particular for the oxygen reduction reaction (ORR) in polymer electrolyte membrane fuel cells (PEMFCs) . It has been widely used as potential photodynamic agents because of their ability to generate singlet oxygen .

properties

IUPAC Name

copper;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13,15,17,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6,25-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8O6S2.Cu/c41-47(42,43)15-9-11-21-23(13-15)31-37-27-19-7-3-4-8-20(19)28(34-27)38-32-24-14-16(48(44,45)46)10-12-22(24)30(40-32)36-26-18-6-2-1-5-17(18)25(33-26)35-29(21)39-31;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRCCMJPRSFUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16CuN8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper phthalocyanine disulfonic acid

CAS RN

29188-28-1
Record name Cuprate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, hydrogen (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydrogen [29H,31H-phthalocyaninedisulphonato(4-)-N29,N30,N31,N32]cuprate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
R Zhang, S Zhang, Q Yin, B Jiang, Y Wang, K Du, Q Yin - Polymer, 2022 - Elsevier
To investigate the influence of CuPc-(SO 3 H) 2 doping methods on the thermoelectric properties of polyaniline (PANi), in this work, HPANi (in situ polymerization of aniline doped by HCl…
Number of citations: 4 www.sciencedirect.com
S Wu, Y Wang, L Hu, Q Yin, K Du… - Journal of Applied …, 2021 - Wiley Online Library
A series of poly(3,4‐ethylenedioxythiophene): poly(styrenesulfonate)/copper phthalocyanine disulfonic acid (PEDOT: PSS/CuPc‐[SO 3 H] 2 ) composite films were prepared by using …
Number of citations: 3 onlinelibrary.wiley.com
LI Xiaobao, XU Li, LIU Yihong, L Ting… - Journal of Chinese …, 2016 - jcscp.org
The copper phthalocyanine disulfonic acid CuPc-(SO 3 H) 2 (CuPANI) was prepared with direct fast turquoise blue GL as raw material, and then the CuPANI doped polyaniline was …
Number of citations: 2 www.jcscp.org
LE Oppenheimer - Journal of Chromatographic Science, 1981 - academic.oup.com
… This material is sold under numerous trade names as the disodium salt of 3,3-copper phthalocyanine disulfonic acid. It is made by the sulfonation of copper phthalocyanine with oleum …
Number of citations: 8 academic.oup.com
P Gregory - Journal of Porphyrins and Phthalocyanines, 1999 - Wiley Online Library
Serendipity has been a major player in most dye discoveries, and phthalocyanines are no exception. The true account of their discovery in 1928 is given using information provided by …
Number of citations: 85 onlinelibrary.wiley.com
W Shi‐Kang, Z Hou‐Chen, C Guo‐Zhu… - Acta Chimica Sinica …, 1985 - Wiley Online Library
… Water soluble zinc phthalocyanine tetraacetic acid sodium salt 1, copper phthalocyanine disulfonic acid sodium salt 2 and cobalt phthalocyanine disulfonic sodium salt 3 were prepared …
Number of citations: 16 onlinelibrary.wiley.com
OY Grafov, LP Kazansky - International Journal of Corrosion and Scale …, 2020 - elibrary.ru
… Chinese researchers doped polyaniline with copper-phthalocyanine disulfonic acid in dimethylformamide [46]. The method of polarization potentiodynamic measurements, as well as …
Number of citations: 3 elibrary.ru
O Gribkova, V Kabanova, A Yagodin, A Averin… - Polymers, 2023 - mdpi.com
The electrochemical polymerization of 3,4-ethylenedioxythiophene (EDOT) was performed in the presence of a water-soluble anionic copper and zinc octa(3′,5′-dicarboxyphenoxy)…
Number of citations: 7 www.mdpi.com
J Li, H Nie, G Zhou, Y Hong, W Meng, Y Zhu… - Sensors and Actuators A …, 2023 - Elsevier
Flexible, biocompatible temperature sensors are of great importance for future developments in wearable electronic skin. Herein, a high resolution, fast response, biocompatible …
Number of citations: 0 www.sciencedirect.com
T Wu, XL Shi, WD Liu, S Sun, Q Liu… - Macromolecular …, 2022 - Wiley Online Library
… [26] The copper phthalocyanine disulfonic acid (CuPc-(SO3H)2)-doped PEDOT:PSS composite films with a high σ of 2.8 × 105 S m-1 and a high S2σ of 48.8 μW m-1 K-2. [8] Besides, …
Number of citations: 5 onlinelibrary.wiley.com

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